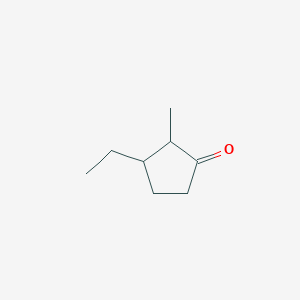
2,4-Octanedione, 1,1,1-trifluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Octanedione, 1,1,1-trifluoro-: is a fluorinated diketone compound with the molecular formula C10H15F3O2 . This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of trifluoromethyl groups significantly alters its reactivity and stability compared to non-fluorinated diketones.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2,4-octanedione with trifluoromethylating agents under controlled conditions
Industrial Production Methods: Industrial production of 2,4-Octanedione, 1,1,1-trifluoro- involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of advanced equipment and techniques ensures the efficient production of this compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Octanedione, 1,1,1-trifluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to alcohols or other reduced forms.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2,4-Octanedione, 1,1,1-trifluoro- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in biochemical studies and as a probe in various biological assays.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,4-Octanedione, 1,1,1-trifluoro- involves its interaction with molecular targets through its trifluoromethyl groups. These groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved in its action depend on the specific application and target molecules.
Comparaison Avec Des Composés Similaires
- 2,4-Pentanedione, 1,1,1-trifluoro-
- 2,4-Hexanedione, 1,1,1-trifluoro-
- 2,4-Heptanedione, 1,1,1-trifluoro-
Comparison: 2,4-Octanedione, 1,1,1-trifluoro- is unique due to its longer carbon chain compared to similar compounds like 2,4-pentanedione, 1,1,1-trifluoro-. This longer chain can influence its physical properties, such as boiling point and solubility, as well as its reactivity in chemical reactions. The presence of trifluoromethyl groups in all these compounds imparts similar electronic effects, but the differences in chain length can lead to variations in their applications and behavior in different environments.
Propriétés
Numéro CAS |
81944-89-0 |
|---|---|
Formule moléculaire |
C8H11F3O2 |
Poids moléculaire |
196.17 g/mol |
Nom IUPAC |
1,1,1-trifluorooctane-2,4-dione |
InChI |
InChI=1S/C8H11F3O2/c1-2-3-4-6(12)5-7(13)8(9,10)11/h2-5H2,1H3 |
Clé InChI |
IMVVIEDQKQSPCS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)CC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline](/img/structure/B14423267.png)


![Ethyl {[4-chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B14423279.png)
![5-Fluoro-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14423286.png)


![N-[1-Carboxy-3-(4-iodoanilino)propyl]-L-alanyl-L-proline](/img/structure/B14423302.png)

![(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)(phenyl)methanone](/img/structure/B14423327.png)
![4-[(4-Methylphenyl)methoxy]piperidine](/img/structure/B14423336.png)
![4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14423337.png)


